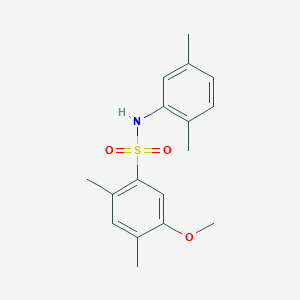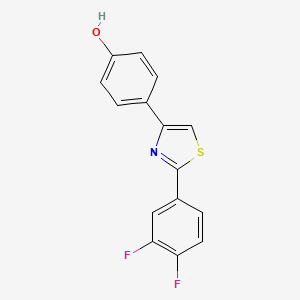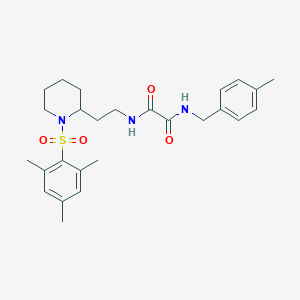
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a bis amide compound . Its chemical formula is C21H16ClN3O4 . The compound exhibits interesting structural features due to the presence of both chloro-substituted aromatic rings and furan-based moieties. It was synthesized using a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as the solvent .
Synthesis Analysis
The synthesis method proved to be efficient, yielding the bis amide compound in good yields and purity . The reaction involves the condensation of the two precursor molecules, resulting in the formation of the target compound .
Molecular Structure Analysis
- 1H NMR and 13C NMR Spectroscopy : These techniques reveal the connectivity and environment of hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Crystal Structure and Molecular Design
- The study by Wang et al. (2016) focuses on the crystal structure of a similar N,N'-bis(substituted)oxamide compound. This research provides insights into molecular conformations and intermolecular interactions, crucial for designing drugs and materials.
Environmental Chemistry
- Research by Alvarez et al. (2009) explores the photo-oxidation of furan compounds, highlighting the environmental implications of these reactions. This is relevant for understanding the atmospheric behavior of furan derivatives.
Pharmacological Potential
- Kumar et al. (2017) discuss the synthesis and evaluation of novel derivatives related to furan, demonstrating potential antidepressant and antianxiety activities. This indicates the relevance of such compounds in developing new therapeutic agents.
Synthetic Methods in Organic Chemistry
- The work by Mamedov et al. (2016) presents a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showing the versatility and adaptability of these compounds in organic synthesis.
Catalysis
- Bhunia et al. (2017) report that N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in Cu-catalyzed coupling reactions. This demonstrates the utility of furan-based oxalamides in catalysis, important for various industrial applications.
Inhibition Studies in Biochemistry
- Research by Alnabulsi et al. (2018) explores analogues of furan amidines as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment.
Antimicrobial and Biological Activity
- Oleshchuk et al. (2019) and Ramadan et al. (2018) discuss the synthesis and biological activity of novel heterocycles derived from furan compounds, showing their potential as antimicrobial agents.
Other Applications
- Studies like those by Rooney et al. (1983), De et al. (2017), and others demonstrate the diverse applications of furan derivatives in various scientific fields, ranging from enzymatic inhibition to energetic material development.
Future Directions
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJVJRXWKEAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)


![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)
![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)





![4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine](/img/structure/B2534715.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)
![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2534718.png)
![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)